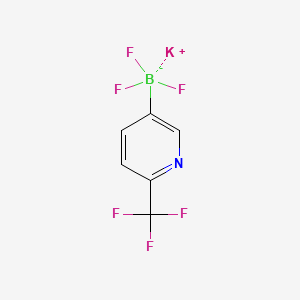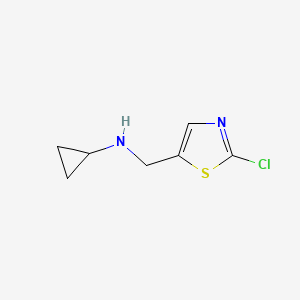
OD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Organic dye (OD) is a synthetic compound that is widely used in various fields such as textile, printing, and biomedical research. The unique optical properties of OD make it an ideal candidate for fluorescence imaging and labeling.
Mecanismo De Acción
The mechanism of action of OD involves the absorption of light energy by the dye molecule, followed by the emission of light at a longer wavelength. The absorption and emission spectra of OD are dependent on the chemical structure of the dye molecule. The fluorescence properties of OD are influenced by various factors such as pH, temperature, and solvent polarity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of OD are dependent on the concentration and duration of exposure. OD has been shown to have low toxicity and is generally considered safe for use in biomedical research. However, prolonged exposure to high concentrations of OD can lead to cell damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using OD in lab experiments include its high sensitivity, specificity, and versatility. OD can be easily conjugated to various biomolecules such as antibodies, peptides, and nucleic acids. The limitations of using OD in lab experiments include its photobleaching and phototoxicity properties. Photobleaching refers to the loss of fluorescence intensity over time, while phototoxicity refers to the damage caused to cells and tissues by prolonged exposure to light.
Direcciones Futuras
The future directions of OD research include the development of new synthesis methods, the optimization of existing methods, and the exploration of new applications. One of the key areas of research is the development of OD-based biosensors for the detection of disease biomarkers. Another area of research is the use of OD in photodynamic therapy for the treatment of cancer. The development of OD-based theranostics, which combines diagnostic and therapeutic capabilities, is also an area of active research.
Conclusion
In conclusion, OD is a versatile compound that has found widespread use in various fields such as textile, printing, and biomedical research. The unique optical properties of OD make it an ideal candidate for fluorescence imaging and labeling. The continued research and development of OD-based technologies hold great promise for the future of biomedical research and clinical applications.
Métodos De Síntesis
The synthesis of OD involves the reaction of a dye precursor with a coupling agent. The coupling agent facilitates the formation of covalent bonds between the dye precursor and the target molecule. The reaction conditions such as temperature, pH, and reaction time play a crucial role in determining the yield and purity of the final product. The purification of OD is achieved by various methods such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
OD has been extensively used in biomedical research for fluorescence imaging and labeling. The fluorescent properties of OD make it an excellent tool for tracking the movement and localization of molecules in living cells and tissues. OD has also been used for the detection of biomolecules such as proteins, nucleic acids, and carbohydrates. The use of OD in biomedical research has led to the development of various diagnostic and therapeutic applications.
Propiedades
Número CAS |
1219798-37-4 |
|---|---|
Nombre del producto |
OD |
Fórmula molecular |
C7H6O3 |
Peso molecular |
141.14 |
Nombre IUPAC |
4,6,7-trideuterio-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2/i1D,2D,3D |
Clave InChI |
LUSZGTFNYDARNI-CBYSEHNBSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)O |
Sinónimos |
3,4-(Methylenedioxy)phenol--d3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



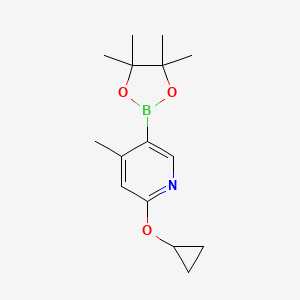
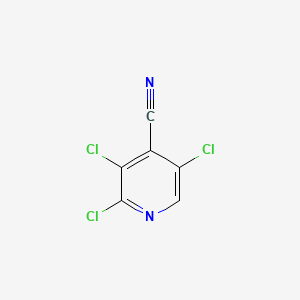
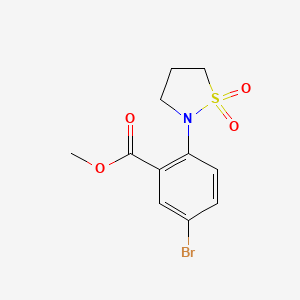
![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate](/img/structure/B582413.png)
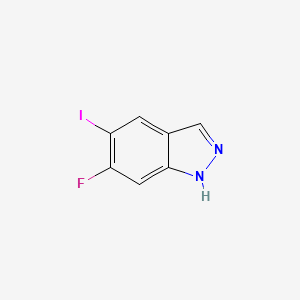
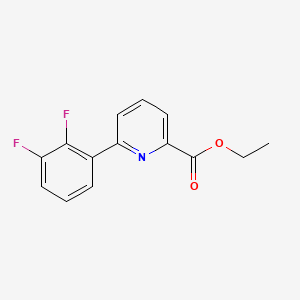
![Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate](/img/structure/B582419.png)
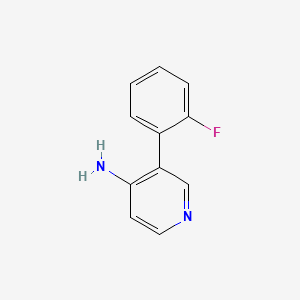
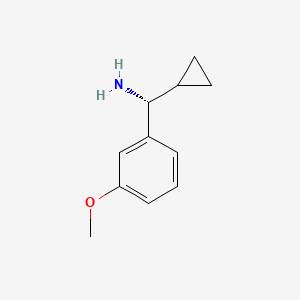
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B582424.png)
![2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B582425.png)
